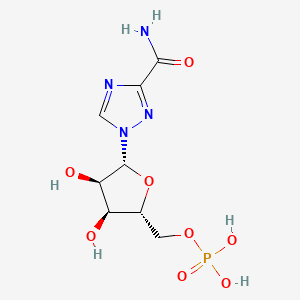
Ribavirin monophosphate
描述
Ribavirin monophosphate is a synthetic nucleoside analog derived from ribavirin, a broad-spectrum antiviral agent. This compound is known for its antiviral properties and is used in the treatment of various viral infections, including hepatitis C and viral hemorrhagic fevers. It is a guanosine analog that interferes with the synthesis of viral RNA, thereby inhibiting viral replication .
准备方法
合成路线和反应条件
利巴韦林单磷酸酯通过利巴韦林的磷酸化合成。该过程涉及使用腺苷激酶,它将利巴韦林磷酸化为其单磷酸酯形式。 这种反应通常在细胞内发生 . 另一种方法涉及使用人类尿苷-胞苷激酶-1 (UCK-1) 来磷酸化利巴韦林 .
工业生产方法
在工业环境中,利巴韦林单磷酸酯通过一系列化学反应生产,以确保高收率和纯度。该过程涉及使用特定酶和试剂来促进利巴韦林的磷酸化。 工业生产方法旨在高效且经济高效,确保该化合物可用于医疗用途 .
化学反应分析
反应类型
利巴韦林单磷酸酯经历各种化学反应,包括:
氧化: 利巴韦林单磷酸酯可以被氧化形成不同的代谢物。
还原: 还原反应可以改变利巴韦林单磷酸酯的结构,影响其抗病毒特性。
常用试剂和条件
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 还原反应中使用硼氢化钠等还原剂。
形成的主要产物
这些反应形成的主要产物包括利巴韦林的不同磷酸化形式,例如利巴韦林二磷酸酯和利巴韦林三磷酸酯。 这些产物具有不同程度的抗病毒活性,并且正在研究其潜在的治疗应用 .
科学研究应用
Clinical Applications
Ribavirin monophosphate has been investigated for several clinical applications:
Hepatitis C Virus Treatment
Ribavirin is primarily used in combination with other antiviral agents to treat chronic Hepatitis C virus infections. Studies have shown that combining ribavirin with direct-acting antivirals like sofosbuvir leads to high sustained virologic response rates. For instance, a study involving post-liver transplant patients demonstrated a 70% sustained virologic response with a regimen including ribavirin .
Respiratory Syncytial Virus
Ribavirin has been used in aerosolized form to treat severe respiratory syncytial virus infections in immunocompromised patients. A review of multiple studies indicated that ribavirin treatment reduced disease progression and mortality rates associated with respiratory syncytial virus infections .
Viral Hemorrhagic Fevers
Ribavirin is indicated for the treatment of certain viral hemorrhagic fevers such as Lassa fever and Crimean-Congo hemorrhagic fever. Early administration is crucial for effectiveness, as evidenced by case studies where ribavirin improved patient outcomes when administered promptly .
Influenza and Other Viral Infections
Recent research has explored the potential of ribavirin against influenza viruses and other arboviruses. Its broad-spectrum antiviral activity suggests it could be beneficial in treating various viral infections beyond Hepatitis C .
Case Studies
作用机制
利巴韦林单磷酸酯通过多种机制发挥其抗病毒作用:
抑制肌苷单磷酸脱氢酶 (IMPDH): 利巴韦林单磷酸酯抑制 IMPDH,一种参与鸟嘌呤核苷酸合成的酶。 .
掺入病毒 RNA: 利巴韦林单磷酸酯可以掺入病毒 RNA,引起导致病毒复制受损的突变.
抑制病毒聚合酶: 利巴韦林单磷酸酯抑制病毒 RNA 聚合酶,阻止病毒 RNA 的合成.
相似化合物的比较
利巴韦林单磷酸酯在核苷类似物中是独一无二的,因为它具有广谱抗病毒活性。类似的化合物包括:
噻唑呋喃: 利巴韦林的类似物,对病毒无活性,但具有有效的抗癌特性.
霉酚酸: 一种抑制 IMPDH 并具有免疫抑制特性的化合物.
属性
IUPAC Name |
[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWIOXKHTFOULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N4O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866026 | |
| Record name | 1-(5-O-Phosphonopentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-28-8 | |
| Record name | ICN 3847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















